Cas no 85772-36-7 (4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one)

4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one structure
85772-36-7 structure
Product Name:4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one
CAS No:85772-36-7
MF:C17H14N4OS
MW:322.384261608124
CID:868487
PubChem ID:4658046
Update Time:2025-07-09

4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-dimethylphenyl)-1-thioxo-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
    • 4-(2,4-DIMETHYLPHENYL)-1-MERCAPTO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
    • 4-(2,4-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one
    • DTXSID60405310
    • 85772-36-7
    • 4-(2,4-Dimethylphenyl)-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
    • CS-0221039
    • Z56933792
    • 4-(2,4-Dimethylphenyl)-1-mercapto-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
    • 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • EN300-08203
    • AKOS005198681
    • AB00721019-01
    • MDL: MFCD04614702
    • Inchi: 1S/C17H14N4OS/c1-10-7-8-13(11(2)9-10)20-15(22)12-5-3-4-6-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
    • InChI Key: YAJUUBCNFFANJR-UHFFFAOYSA-N
    • SMILES: S=C1NN=C2N1C1C=CC=CC=1C(N2C1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 322.08883226g/mol
  • Monoisotopic Mass: 322.08883226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80Ų

4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one

Introduction to 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one (CAS No. 85772-36-7)

The compound 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one, identified by its CAS number 85772-36-7, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of scaffolds that have garnered considerable attention due to their structural complexity and biological activity. The presence of multiple nitrogen-containing rings, combined with functional groups such as the sulfanyl moiety and the dimethylphenyl substituent, makes this molecule a promising candidate for further exploration in drug discovery and development.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The 1,2,4-triazole and quinazolinone core structures are well-known for their pharmacological properties and have been extensively studied for their roles in various biological pathways. The specific arrangement of atoms in 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one contributes to its unique chemical and biological characteristics. This compound has been the subject of several research endeavors aimed at elucidating its mechanism of action and evaluating its potential as a lead compound for therapeutic intervention.

The dimethylphenyl group in the molecular structure is particularly noteworthy. This aromatic substituent not only influences the electronic properties of the molecule but also plays a crucial role in determining its interactions with biological targets. In recent studies, similar aromatic rings have been shown to enhance binding affinity and selectivity in drug-receptor interactions. The sulfanyl group further contributes to the compound's reactivity and potential for further derivatization. These features make 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one an intriguing candidate for exploring new chemical entities (NCEs) with therapeutic relevance.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research trends indicate that molecules with complex heterocyclic frameworks are increasingly being explored for their ability to modulate intricate biological processes. The 1,2,4-triazole ring is particularly interesting as it has been implicated in various pharmacological actions ranging from antimicrobial to anti-inflammatory effects. The quinazolinone moiety adds another layer of complexity and functionality that could be leveraged for designing drugs with enhanced efficacy and reduced side effects.

In vitro studies have begun to reveal the biological profile of 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one. Initial experiments suggest that this compound exhibits promising activity against certain enzymatic targets relevant to human health. For instance, preliminary data indicate that it may interact with enzymes involved in signal transduction pathways that are dysregulated in various diseases. These findings are particularly exciting as they align with current trends in drug development aimed at targeting specific molecular mechanisms underlying pathological conditions.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functional group transformations and ring-closing reactions that highlight the synthetic ingenuity required to construct such a complex molecule. Researchers have employed advanced methodologies to ensure high yield and purity during each step of the synthesis. This meticulous approach not only underscores the compound's synthetic challenge but also demonstrates the feasibility of producing larger quantities for further biological evaluation.

As interest in heterocyclic compounds continues to grow, so does the need for innovative tools and techniques to study their properties. Computational methods such as molecular modeling and quantum mechanics calculations are being increasingly utilized to predict the behavior of these molecules before they are synthesized in the laboratory. These computational approaches can provide valuable insights into how 4-(2,4-dimethylphenyl)-1-sulfanyl-4H,5H-1,2,4triazolo 44,3-aquinazolin - 5-one interacts with biological targets, thereby guiding experimental design and optimizing lead optimization strategies.

The future prospects for this compound are bright, with several avenues for further exploration remaining open。 One exciting direction is the development of derivatives with enhanced pharmacological properties。 By modifying specific functional groups or introducing additional substituents, researchers may be able to fine-tune the activity profile of this molecule toward particular therapeutic applications。 Additionally, exploring its potential as a prodrug or an agent capable of targeted delivery could open up new possibilities for treating complex diseases.

Another promising area is the investigation of CAS No 85772 - 36 - 7's role in combination therapies。 Many diseases are best treated when multiple drugs are used together, each targeting different aspects of pathology。 The unique properties of this compound make it an attractive candidate for combination regimens, where it could potentially synergize with other agents to achieve better outcomes than single-agent treatments alone。 Preclinical studies designed to test these hypotheses will be crucial in determining whether such combinations hold clinical promise.

In conclusion, 4-(2, 44-dimethylphenyl)- 11 -sulfanyl - 44 H ,55 H -11 ,22 ,44-triazo14 ,33-aquinazolin -55-one (CAS No.85772 -36 -77) is a structurally complex molecule with significant potential as a pharmaceutical lead. Its unique combination of heterocyclic scaffolds , functional groups ,and biological activities makes it an intriguing subject for further research. With continued investigation into its synthesis , pharmacology ,and clinical applications , this compound has the potential to contribute substantially to advances in medicine. As our understanding grows , so too will our ability to harness its full therapeutic promise.

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